sodium 2-phenylethane-1-sulfinate
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Overview
Description
Sodium 2-phenylethane-1-sulfinate is an organosulfur compound with the molecular formula C8H9NaO2S. It is a white crystalline solid that is soluble in water and organic solvents. This compound is widely used in organic synthesis due to its versatility and reactivity, particularly in the formation of carbon-sulfur bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-phenylethane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-phenylethanethiol with sodium hydroxide and hydrogen peroxide. The reaction proceeds as follows:
C6H5CH2CH2SH+NaOH+H2O2→C6H5CH2CH2SO2Na+H2O
This method is efficient and provides a high yield of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-phenylethane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Sodium 2-phenylethane-1-sulfonate.
Reduction: 2-phenylethanethiol.
Substitution: Various organosulfur compounds depending on the nucleophile used.
Scientific Research Applications
Sodium 2-phenylethane-1-sulfinate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds, including sulfones, sulfoxides, and sulfonamides.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-phenylethane-1-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is crucial in its role in organic synthesis, where it helps in the formation of carbon-sulfur bonds.
Comparison with Similar Compounds
Sodium p-toluenesulfinate: Similar in structure but with a methyl group on the aromatic ring.
Sodium benzenesulfinate: Similar but lacks the ethane chain.
Sodium methanesulfinate: Similar but with a simpler structure.
Uniqueness: Sodium 2-phenylethane-1-sulfinate is unique due to its specific structure, which includes both an aromatic ring and an ethane chain. This structure provides it with distinct reactivity and versatility in organic synthesis compared to other sulfinates.
Properties
CAS No. |
95091-08-0 |
---|---|
Molecular Formula |
C8H9NaO2S |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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